molecular formula C14H16N2O3 B13254399 Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13254399
M. Wt: 260.29 g/mol
InChI Key: JTTYAPOHELRILV-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is an organic compound belonging to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group and a 4-methylphenyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with 4-methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent and requires reflux conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of catalysts, such as p-toluenesulfonic acid, can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Pyrazole-4-ol derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A heterostilbene derivative with similar synthetic routes.

    Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another pyrazole derivative with comparable biological activities.

Uniqueness

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 2-[2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H16N2O3/c1-3-19-13(17)8-11-9-15-16(14(11)18)12-6-4-10(2)5-7-12/h4-7,9,15H,3,8H2,1-2H3

InChI Key

JTTYAPOHELRILV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)C

Origin of Product

United States

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